

Gln-AMS TFA: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GIn-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GInRS), a crucial enzyme in protein biosynthesis. By preventing the attachment of glutamine to its cognate tRNA, **GIn-AMS TFA** effectively halts protein synthesis, leading to cell growth arrest and apoptosis. This document provides detailed application notes and protocols for the use of **GIn-AMS TFA** in various research settings, including recommended working concentrations, experimental procedures, and an overview of its mechanism of action.

Introduction

Glutaminyl-tRNA synthetase (GlnRS) is responsible for the precise acylation of tRNAGIn with glutamine, an essential step for the incorporation of glutamine into nascent polypeptide chains during translation.[1] The fidelity of this reaction is critical for maintaining cellular homeostasis. Inhibition of GlnRS presents a promising therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer. **Gln-AMS TFA** is a valuable research tool for studying the consequences of GlnRS inhibition and for exploring its potential as a therapeutic agent.

Data Presentation Quantitative Data Summary



Parameter	Value	Source
Ki (GlnRS)	1.32 μΜ	[2]

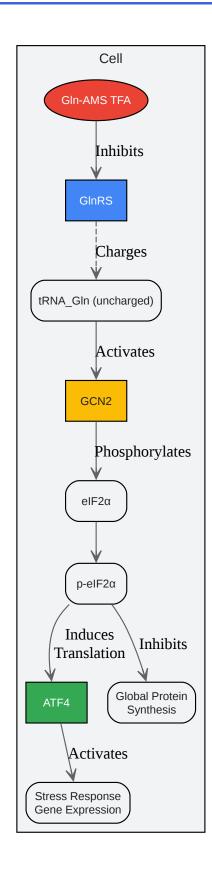
Note: IC50 values for **GIn-AMS TFA** in specific cell lines are not yet publicly available in the literature. Researchers are advised to perform dose-response experiments to determine the optimal working concentration for their cell line of interest.

Mechanism of Action

GIn-AMS TFA acts as a competitive inhibitor of GInRS, binding to the active site of the enzyme and preventing the binding of its natural substrates, glutamine and ATP. This inhibition leads to an accumulation of uncharged tRNAGIn, which triggers a cellular stress response known as the Amino Acid Response (AAR) pathway. The AAR pathway is primarily mediated by the protein kinase GCN2, which, upon activation by uncharged tRNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α). This phosphorylation leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid metabolism and stress adaptation.[3][4][5]

Signaling Pathway









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